(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone
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Description
(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C18H18ClN5O2 and its molecular weight is 371.83. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the G-protein-coupled receptor 119 (GPR119) . GPR119 is expressed predominantly in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .
Mode of Action
The compound acts as an agonist to the GPR119 receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract .
Biochemical Pathways
The activation of GPR119 leads to the stimulation of two key mechanisms that work in concert to properly control plasma glucose levels . These mechanisms are:
- Insulin release from the pancreas : The compound stimulates the pancreatic β-cells, leading to the release of insulin, which helps in the regulation of blood glucose levels .
- Incretin hormone release from the gastrointestinal tract : The compound promotes the secretion of the incretin GLP-1 from enteroendocrine cells in the gastrointestinal tract . Incretins are a group of metabolic hormones that stimulate a decrease in blood glucose levels.
Pharmacokinetics
It was noted that dosing of the compound in a single ascending dose study in normal healthy humans showed a dose-dependent increase in exposure and a trend toward increased total glp-1 plasma levels .
Result of Action
The result of the compound’s action is the regulation of blood glucose levels. By stimulating the release of insulin and incretin hormones, the compound helps to lower blood glucose levels, making it a potential treatment for type 2 diabetes .
Biochemical Analysis
Biochemical Properties
The compound (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone interacts with the GPR119 receptor . This interaction stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract .
Cellular Effects
In cellular processes, this compound influences cell function by stimulating insulin release and promoting GLP-1 secretion . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the GPR119 receptor . This binding interaction activates the receptor, leading to increased insulin release and GLP-1 secretion .
Properties
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2/c1-12-16(24-8-3-2-6-15(24)22-12)17(25)23-7-4-5-14(11-23)26-18-20-9-13(19)10-21-18/h2-3,6,8-10,14H,4-5,7,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULALRGUYYRDCGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N3CCCC(C3)OC4=NC=C(C=N4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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